molecular formula C10H10N2O2S B13015678 3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13015678
M. Wt: 222.27 g/mol
InChI Key: RXKCVGAEEBRZBM-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and isothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the isothiazole ring followed by the construction of the pyrrole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the isothiazole ring can be synthesized from nitrile sulfides via phase transfer (1,3-dipolar cycloaddition reactions) or from iminyl radicals by gas phase cyclisation (via FVP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, lithium isopropylcyclohexyl amide, and N-chlorosuccinimide (NCS) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with carbonyl compounds in the presence of a base can lead to the formation of hydroxy derivatives .

Scientific Research Applications

3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazole and pyrrole derivatives, such as:

Uniqueness

3-Methyl-5-(5-methylisothiazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of isothiazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-methyl-5-(5-methyl-1,2-thiazol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2S/c1-5-3-7(11-9(5)10(13)14)8-4-6(2)15-12-8/h3-4,11H,1-2H3,(H,13,14)

InChI Key

RXKCVGAEEBRZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NS1)C2=CC(=C(N2)C(=O)O)C

Origin of Product

United States

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